molecular formula C18H29N3OS B11088075 2-(1-Adamantylcarbonyl)-N-cyclohexylhydrazinecarbothioamide

2-(1-Adamantylcarbonyl)-N-cyclohexylhydrazinecarbothioamide

Cat. No.: B11088075
M. Wt: 335.5 g/mol
InChI Key: ZOLMGNOMKCVWKK-UHFFFAOYSA-N
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Description

N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique adamantane core structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, nanomaterials, and catalysis . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of the adamantane core. One common method is the alkylation of 1-bromoadamantane with cyclohexyl isothiocyanate under basic conditions to form the intermediate, which is then reacted with an amine to yield the final product . The reaction conditions often include the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of adamantane derivatives, including N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted adamantane derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in pathogens. For example, it may inhibit the mycobacterial membrane protein large 3 (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE stands out due to its unique combination of the adamantane core and the cyclohexylcarbamothioyl group, which imparts distinct chemical and biological properties. Its stability, functional versatility, and potential therapeutic applications make it a valuable compound in various scientific fields .

Properties

Molecular Formula

C18H29N3OS

Molecular Weight

335.5 g/mol

IUPAC Name

1-(adamantane-1-carbonylamino)-3-cyclohexylthiourea

InChI

InChI=1S/C18H29N3OS/c22-16(20-21-17(23)19-15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,1-11H2,(H,20,22)(H2,19,21,23)

InChI Key

ZOLMGNOMKCVWKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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